molecular formula C20H25N5O2 B194044 3,4-Dehydro Cilostazol CAS No. 73963-62-9

3,4-Dehydro Cilostazol

Katalognummer: B194044
CAS-Nummer: 73963-62-9
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: GHALECSGOJQOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dehydro Cilostazol (OPC-13015) is a major active metabolite of the antiplatelet drug Cilostazol (Pletal®), which is a dual inhibitor of phosphodiesterase III (PDE3) and equilibrative nucleoside transporter 1 (ENT1). Cilostazol is metabolized primarily via hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C19), yielding two active metabolites: this compound and 4′-trans-hydroxy cilostazol (4′-CLZ) . Among these, this compound exhibits significantly enhanced pharmacological activity, being 5-fold more potent as a PDE3 inhibitor and 3-fold more potent as an adenosine re-uptake inhibitor compared to the parent drug . Despite its higher potency, its plasma concentration (measured by AUC) is approximately 41% of Cilostazol, reflecting differences in metabolic stability and bioavailability .

Analyse Chemischer Reaktionen

OPC-13015 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die Hauptreaktion beinhaltet die Oxidation von Cilostazol zur Bildung von OPC-13015. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme und spezifische Reaktionsbedingungen, die den Oxidationsprozess erleichtern . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist OPC-13015 selbst .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

3,4-Dehydro cilostazol is primarily recognized for its role as a phosphodiesterase III inhibitor. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This action results in several beneficial effects:

  • Vasodilation : The increase in cAMP leads to relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance.
  • Inhibition of Platelet Aggregation : Elevated cAMP levels inhibit platelet activation and aggregation, which is crucial in preventing thrombus formation.

Treatment of Intermittent Claudication

Cilostazol, including its metabolite this compound, is clinically used to treat intermittent claudication—a condition characterized by leg pain due to insufficient blood flow during physical activity. Studies have shown that cilostazol significantly increases walking distance and improves overall quality of life for patients suffering from this condition .

Cardiovascular Disease Management

Research indicates that cilostazol and its metabolites may play a role in managing various cardiovascular diseases. The compound has been studied for its effects on reducing the risk of thrombotic events post-surgery and improving outcomes in patients with coronary artery disease .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : Cilostazol is absorbed after oral administration, with food intake influencing its bioavailability significantly.
  • Metabolism : It is predominantly metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C19). Less than 2% of the administered dose is excreted unchanged as this compound .
  • Elimination : The primary route of elimination is via urine, with metabolites being the main form excreted .

Drug Interactions

The interaction between this compound and other compounds has been a subject of research due to its clinical implications:

  • A study highlighted the interaction between baicalein and cilostazol, indicating that baicalein alters the pharmacokinetics of cilostazol and its metabolites significantly. This suggests caution when co-administering these substances .
  • Investigations into drug-drug interactions are crucial for optimizing treatment regimens involving cilostazol-based therapies.

Analytical Techniques for Detection

Various analytical methods have been developed to quantify this compound in biological samples:

TechniqueDescriptionApplication
UPLC-MS/MSUltra-performance liquid chromatography coupled with tandem mass spectrometry allows sensitive detection of this compound in plasma samples .Used in bioequivalence studies and pharmacokinetic evaluations.
LC-MS/MSLiquid chromatography-tandem mass spectrometry has been validated for simultaneous determination of cilostazol and its metabolites .Applied in pharmacokinetic studies involving multiple drugs.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Activity

Cilostazol vs. 3,4-Dehydro Cilostazol

  • PDE3 Inhibition : this compound demonstrates superior PDE3 inhibition (IC₅₀ ~1–2 µmol/L estimated) compared to Cilostazol (IC₅₀ ~5–10 µmol/L) .
  • Adenosine Re-uptake Inhibition: The metabolite’s ENT1 inhibition potency (IC₅₀ ~1.7–3.3 µmol/L) is three times stronger than Cilostazol (IC₅₀ ~5–10 µmol/L), contributing to elevated adenosine levels linked to adverse effects like dyspnea .
  • Antiplatelet Effects : Both compounds inhibit ADP-induced platelet aggregation, but this compound’s enhanced activity suggests a critical role in Cilostazol’s overall efficacy .

This compound vs. 4′-trans-Hydroxy Cilostazol

  • While 4′-CLZ is another active metabolite, its PDE3 inhibition and antiplatelet effects are less pronounced than this compound. Pharmacokinetic studies in rats show 4′-CLZ has lower AUC values (~686 ng/mL·h vs. 3,375 ng/mL·h for this compound) and reduced potency .

Comparison with Other Antiplatelet Agents

  • Acetylsalicylic Acid (ASA) : ASA inhibits COX-1, blocking thromboxane A₂ synthesis. Unlike ASA, this compound targets PDE3 and ENT1, inhibiting both primary (ADP-induced) and secondary platelet aggregation. In ex vivo studies, Cilostazol (and its metabolite) outperformed ASA in suppressing ADP-induced aggregation .
  • Ticlopidine (TP) : A P2Y12 receptor antagonist, TP shows moderate inhibition of ADP-induced aggregation. However, this compound’s dual mechanism provides broader suppression, including collagen- and arachidonic acid-induced aggregation .

Pharmacokinetics

Parameter Cilostazol This compound 4′-trans-Hydroxy Cilostazol
Plasma AUC (% of parent) 100% 41% ~20%
Half-life (h) ~10.5 Similar to parent Shorter than parent
Metabolic Enzymes CYP3A4, CYP2C19 CYP3A4 CYP3A4
Drug Interactions Affected by CYP3A4 inhibitors (e.g., Baicalein reduces 3,4-CLZ AUC by 32% in rats)

Clinical Implications

  • Efficacy : The combined effect of Cilostazol and this compound enhances antiplatelet and vasodilatory activity, making it effective for peripheral artery disease .
  • Adverse Effects: ENT1 inhibition by both compounds elevates adenosine, increasing risks of bronchospasm in respiratory patients. The metabolite’s higher potency may exacerbate these effects .
  • Therapeutic Monitoring : Analytical methods like UPLC-MS/MS enable precise measurement of this compound in plasma (LLOQ: 1.0 ng/mL), crucial for dose optimization .

Biologische Aktivität

3,4-Dehydro cilostazol (DCLZ) is a significant active metabolite of cilostazol, primarily recognized for its role as a phosphodiesterase III (PDE III) inhibitor. This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in the treatment of intermittent claudication and other vascular conditions. This article synthesizes current research findings, case studies, and pharmacological data regarding the biological activity of this compound.

Cilostazol and its active metabolite, this compound, exert their effects through the inhibition of phosphodiesterase III enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells. The elevated cAMP activates protein kinase A (PKA), which results in:

  • Vasodilation : Relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance.
  • Inhibition of Platelet Aggregation : Reduced risk of thrombus formation by preventing platelet activation.

Research indicates that DCLZ is responsible for the majority of cilostazol's pharmacological effects due to its potency and bioavailability compared to its parent compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Following oral administration of cilostazol, DCLZ is rapidly formed and reaches peak plasma concentrations within a few hours. The half-life of DCLZ is comparable to that of cilostazol, allowing for sustained therapeutic effects .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)Varies with dose (reported range: 100-500 ng/mL)
Time to Peak Concentration (Tmax)1-3 hours
Half-LifeApproximately 9 hours
BioavailabilityApproximately 30%

Clinical Efficacy

Clinical studies have demonstrated that cilostazol significantly improves walking distance in patients with intermittent claudication. The efficacy is largely attributed to its active metabolite, DCLZ. In one meta-analysis involving multiple trials, cilostazol was shown to improve Absolute Claudication Distance (ACD) by an average of 42 meters compared to placebo .

Case Study: Efficacy in Patients with Intermittent Claudication

A double-blind study involving 1,439 patients treated with cilostazol for up to three years reported:

  • ACD Improvement : Mean increase of 60.4 - 129.1 meters after 24 weeks.
  • Initial Claudication Distance (ICD) : Improvement ranged from 47.3 - 93.6 meters .
  • Safety Profile : No significant increase in hemorrhagic events when co-administered with aspirin or other antiplatelet agents .

Safety and Adverse Effects

The safety profile of this compound is generally favorable; however, some adverse effects have been noted:

  • Common Side Effects : Headaches, diarrhea, and palpitations.
  • Serious Risks : Increased risk of bleeding when combined with other antiplatelet medications like aspirin or clopidogrel.

Monitoring is recommended for patients with renal impairment as pharmacokinetics may vary significantly in this population .

Q & A

Q. Basic: What validated analytical methods are recommended for quantifying 3,4-Dehydro Cilostazol in biological matrices?

Methodological Answer :

  • UPLC-MS/MS is the gold standard for quantifying this compound in plasma due to its high sensitivity and specificity. A validated protocol involves protein precipitation with acetonitrile, chromatographic separation using a C18 column, and detection via multiple reaction monitoring (MRM) modes (e.g., m/z 370→253 for this compound) .
  • Quality Control : Include calibration curves (1–1000 ng/mL) and internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. Basic: How can researchers ensure the structural integrity of this compound during formulation studies?

Methodological Answer :

  • FTIR and DSC Analysis : Monitor key functional groups (e.g., C=N stretch at 1666 cm⁻¹, N-H stretch at 3175 cm⁻¹) to detect interactions with excipients. Use DSC to identify melting point shifts (>2°C indicates incompatibility) .
  • Pharmacopeial Standards : Compare retention times and spectral data against USP reference standards (e.g., Related Compound B) to confirm purity .

Q. Advanced: What experimental designs are optimal for studying the metabolite's role in PDE3 inhibition and cAMP modulation?

Methodological Answer :

  • In Vitro Assays : Use vascular smooth muscle cells (VSMCs) treated with this compound (10–100 µM). Measure cAMP levels via ELISA and correlate with AMPK phosphorylation (Western blot) .
  • Dose-Response Curves : Include cilostazol as a positive control to differentiate metabolite-specific effects .

Q. Advanced: How can contradictory data on this compound's dual roles in telomerase activity and pyroptosis be resolved?

Methodological Answer :

  • Context-Specific Models :
    • For telomerase activity , use immortalized cell lines (e.g., ALT-positive fibroblasts) and quantify telomeric DNA via qFISH .
    • For pyroptosis , employ LPS-primed alveolar macrophages and measure caspase-1 activation and GSDMD cleavage .
  • Pathway Inhibition : Use selective inhibitors (e.g., Z-VAD for caspases) to isolate mechanistic contributions .

Q. Basic: What synthesis protocols are reported for this compound analogs?

Methodological Answer :

  • Key Steps :
    • Reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours.
    • Crystallize with water-ethanol (65% yield).
    • Confirm purity via HPLC (USP methods) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Q. Advanced: What statistical approaches are appropriate for dose-dependent in vivo studies?

Methodological Answer :

  • Zebrafish Models : Treat embryos (10 hpf) with this compound (10–30 µM). Use Welch’s ANOVA for non-homogeneous variances and Games-Howell post-hoc tests to compare heart rate changes .
  • Power Analysis : Ensure n ≥ 30 per group to detect a 15% effect size (α=0.05, β=0.2) .

Q. Advanced: How does this compound influence Th17-mediated immune responses in pneumococcal infection models?

Methodological Answer :

  • Co-Culture Systems : Incubate human CD4+ T cells with pneumococcus-stimulated monocytes. Measure IL-17A via ELISA and neutrophil recruitment via transwell assays .
  • Knockdown Models : Use siRNA targeting IL-17 receptors to validate pathway specificity .

Q. Basic: What pharmacodynamic endpoints are relevant for preclinical studies targeting cerebral small vessel disease?

Methodological Answer :

  • MRI Biomarkers : Quantify white matter hyperintensities and lacunar infarcts in rodent models .
  • Behavioral Tests : Use Morris water maze to assess cognitive deficits post-treatment .

Eigenschaften

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALECSGOJQOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224705
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-62-9
Record name 3,4-Dehydrocilostazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DEHYDROCILOSTAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.